Symlandine: Structural Elucidation, Physicochemical Properties, and Analytical Workflows for Pyrrolizidine Alkaloids
Symlandine: Structural Elucidation, Physicochemical Properties, and Analytical Workflows for Pyrrolizidine Alkaloids
Executive Summary
Symlandine is a specialized pyrrolizidine alkaloid (PA) primarily synthesized in the roots of Symphytum officinale (common comfrey) and related Boraginaceae species. As a secondary plant metabolite, it serves as an ecological defense mechanism but poses severe hepatotoxic risks to mammals. For researchers and drug development professionals, the precise structural elucidation and molecular weight determination of PAs like symlandine are critical for establishing safety thresholds and designing robust analytical monitoring frameworks.
This technical guide deconstructs the chemical architecture of symlandine and outlines a self-validating experimental workflow for its isolation and characterization, bridging theoretical chemistry with field-proven analytical methodologies.
Chemical Structure and Stereochemical Complexity
Symlandine belongs to the retronecine-type class of pyrrolizidine alkaloids. The structural foundation of the molecule is a bicyclic pyrrolizidine nucleus (retronecine) featuring a critical double bond at the 1,2-position. This 1,2-unsaturation is the primary pharmacophore responsible for PA-induced hepatotoxicity, as it allows cytochrome P450 enzymes to metabolize the compound into highly reactive, DNA-binding pyrrolic esters.
Symlandine is a complex diester. Its structural uniqueness and molecular weight are dictated by two specific esterified side chains:
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C-9 Position: Esterified with a viridifloryl group, a branched and hydroxylated aliphatic acid that increases the molecule's polarity.
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C-7 Position: Esterified with an angelyl group, specifically the (Z)-2-methylbut-2-enoyl moiety.
Stereochemistry is the primary analytical hurdle when studying symlandine. It is a stereoisomer of symphytine, meaning both compounds share the exact same molecular weight and empirical formula. Differentiating symlandine from symphytine requires advanced, multi-dimensional spectroscopic techniques to map the exact spatial orientation and attachment points of these ester groups.
Physicochemical Properties & Molecular Weight Data
Accurate mass and physicochemical profiling are the first steps in identifying symlandine in complex botanical matrices. The following quantitative data, sourced from the , summarizes the core metrics required for mass spectrometry calibration and chromatographic method development.
| Property | Value |
| IUPAC Name | [(7R,8R)-7-[(Z)-2-methylbut-2-enoyl]oxy-5,6,7,8-tetrahydro-3H-pyrrolizin-1-yl]methyl (2S)-2-hydroxy-2-[(1S)-1-hydroxyethyl]-3-methylbutanoate |
| Molecular Formula | C₂₀H₃₁NO₆ |
| Molecular Weight | 381.5 g/mol |
| Exact Mass | 381.2151 Da |
| CAS Registry Number | 74410-74-5 |
| XLogP3 (Lipophilicity) | 1.3 |
| Topological Polar Surface Area | 96.3 Ų |
Self-Validating Experimental Protocol: Isolation & Elucidation
Isolating symlandine from Symphytum officinale without inducing degradation requires a highly controlled environment. Traditional silica-gel chromatography often leads to the irreversible adsorption or chemical alteration of sensitive PAs. To circumvent this, we utilize a self-validating workflow anchored by Countercurrent Chromatography (CCC), as demonstrated in foundational research published in the .
Step 1: Crude Alkaloid Extraction
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Methodology: Macerate dried Symphytum officinale roots in 99.9% methanol to solubilize polar alkaloid salts and N-oxides. Filter the extract and subject it to acid-base partitioning (using 0.5 M H₂SO₄ followed by basification with NH₄OH to pH 9-10). Extract the aqueous layer with chloroform to enrich the free tertiary pyrrolizidine bases.
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Causality: This step isolates the alkaloid fraction by stripping away lipophilic plant sterols, waxes, and highly polar carbohydrates, ensuring the downstream chromatography is not overloaded with matrix interferences.
Step 2: Countercurrent Chromatography (CCC) Fractionation
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Methodology: Inject the enriched extract into a high-speed CCC system utilizing a biphasic solvent system (e.g., CHCl₃/MeOH/H₂O).
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Causality: CCC relies entirely on liquid-liquid partitioning. By eliminating the solid stationary phase (like silica), CCC prevents the irreversible adsorption of the alkaloids. This ensures near-total recovery and provides the high-resolution separation necessary to fractionate symlandine from its stereoisomer, symphytine.
Step 3: LC-HR-MS Mass Validation
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Methodology: Analyze the CCC fractions using Liquid Chromatography-High Resolution Mass Spectrometry (LC-HR-MS) in positive electrospray ionization (ESI+) mode.
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Causality: This step acts as a self-validating checkpoint for the CCC fractionation. According to PA profiling standards published in , the detection of an accurate mass of m/z 382.2224 [M+H]⁺ confirms the C₂₀H₃₁NO₆ formula. Furthermore, MS/MS fragmentation must yield characteristic product ions at m/z 120 and 138, which definitively validates the presence of the 1,2-unsaturated retronecine core.
Step 4: 2D NMR Stereochemical Mapping
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Methodology: Subject the mass-validated fractions to Heteronuclear Multiple Quantum Coherence (HMQC) and Heteronuclear Multiple Bond Correlation (HMBC) NMR spectroscopy.
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Causality: Because MS cannot resolve stereoisomers, HMBC is mandatory. HMBC detects long-range carbon-proton couplings (typically across 2-3 bonds). By observing the correlations between the carbonyl carbons of the angelyl/viridifloryl groups and the C-7/C-9 protons of the retronecine core, the exact esterification points are definitively assigned. This finalizes the structural elucidation, proving the isolated compound is symlandine and not symphytine.
Analytical Workflow Visualization
The following diagram maps the logical progression and self-validating nature of the symlandine isolation and characterization protocol.
Analytical workflow for the isolation and structural elucidation of Symlandine.
References
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Title: Symlandine | C20H31NO6 | CID 5281753 Source: PubChem, National Center for Biotechnology Information URL: [Link]
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Title: Isolation of Symlandine from the Roots of Common Comfrey (Symphytum officinale) Using Countercurrent Chromatography Source: Journal of Natural Products (ACS Publications) URL: [Link]
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Title: Pyrrolizidine alkaloid profiling of four Boraginaceae species from Northern Germany and implications for the analytical scope proposed for monitoring of maximum levels Source: Food Additives & Contaminants: Part A (Taylor & Francis) URL: [Link]
